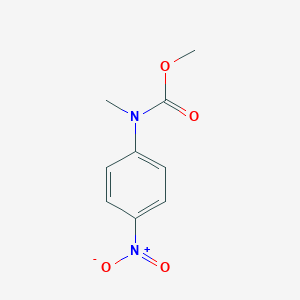

甲基N-甲基-N-(4-硝基苯基)氨基甲酸酯

描述

Methyl N-methyl-N-(4-nitrophenyl)carbamate, also known as MNMC, is a chemical compound that has been widely used in scientific research due to its unique properties. MNMC is a carbamate-based compound that has been synthesized through various methods, and its mechanism of action has been well-studied.

科学研究应用

它用作可光解除的醇保护基,特别是在水或乙醇等质子溶剂中,并通过254至365纳米的裂解光解。此特性在合成有机化学中用于在复杂反应序列期间保护分子 (Loudwig & Goeldner, 2001).

它是大鼠肝微粒体中酶系统处理的代谢产物,需要 TPNH 和氧气。这表明它具有生物相互作用和对生物体代谢途径的潜在影响 (Hodgson & Casida, 1961).

它充当胆汁盐依赖性脂肪酶的特定活性位点滴定剂,表明其在与酶活性和抑制相关的生化研究中的潜力 (Fourneron 等,1991).

它参与 N-苯基氨基甲酸酯的基本水解和 N-苯基乙酰胺的甲醇解,对于理解反应机理和动力学非常重要,特别是在有机合成和降解过程中 (Broxton, 1984).

它用于制备 4-硝基苯基 N-甲基和 N-烷基氨基甲酸酯的两相法,在包括安全生成替代有毒甲基异氰酸酯的化合物在内的各种合成应用中很有用 (Peterson 等,2006).

已经对其通过非光气法合成的研究,这在绿色化学和更安全的工业实践的背景下具有重要意义 (Ta, 2013).

它用于取代芳香氨基甲酸酯的亲电胺化、乙酰胺化和酰胺化,表明其在复杂有机反应中的作用以及在创建多种有机分子中的潜力 (Velikorodov 等,2020).

安全和危害

作用机制

Mode of Action

It’s known that carbamates typically act by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, humans, and many other animals . This compound may have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

Carbamates, in general, can affect the cholinergic system by inhibiting acetylcholinesterase, which could lead to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 9491° C and a predicted boiling point of 3382° C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

As a carbamate, it may inhibit acetylcholinesterase, leading to an overstimulation of the nervous system . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of methyl N-methyl-N-(4-nitrophenyl)carbamate. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity . .

生化分析

Biochemical Properties

They can act as inhibitors or activators, depending on the nature of the enzyme or protein they interact with .

Cellular Effects

Carbamates can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

Carbamates can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and has a predicted melting point of 94.91°C .

Metabolic Pathways

Carbamates are involved in a wide range of metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

Carbamates can interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Carbamates can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

methyl N-methyl-N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGDJJPODOSUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346264 | |

| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10252-27-4 | |

| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

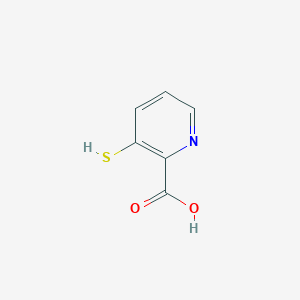

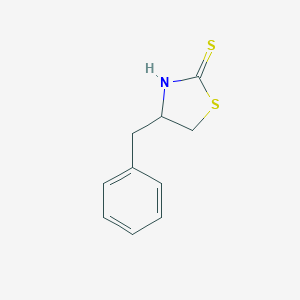

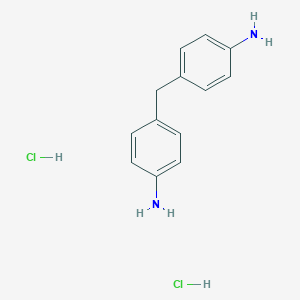

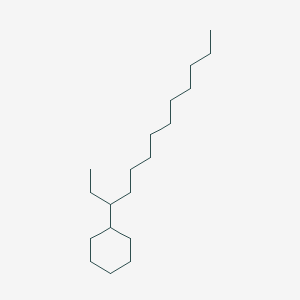

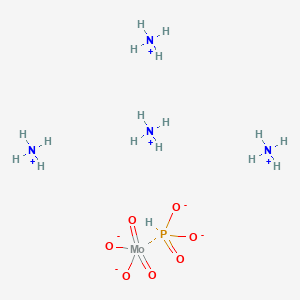

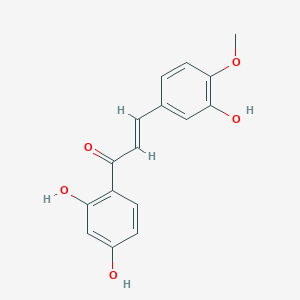

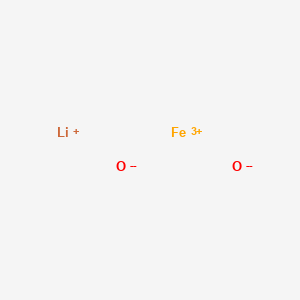

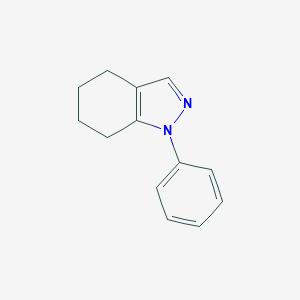

Feasible Synthetic Routes

Q & A

Q1: How does the presence of cationic micelles affect the basic hydrolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate?

A: Research indicates that the basic hydrolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate, a reaction characterized by a rate-determining hydroxide ion attack, exhibits only weak catalysis in the presence of cationic micelles formed by cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium sulfate (CTAS). [] This suggests that the micellar environment does not significantly influence the rate of hydroxide ion attack in this particular reaction.

Q2: Is there a difference in the catalytic effect of CTAB and CTAS micelles on the hydrolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate?

A: While both CTAB and CTAS micelles provide weak catalysis for the basic hydrolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate, the observed reaction rates are similar in both micellar systems. [] This suggests that the difference in the counterion (bromide vs. sulfate) does not significantly impact the catalytic activity of these micelles for this specific reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。